4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
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Overview
Description
4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one: is a complex organic compound featuring a benzo[d]imidazole core, an allyl group, a methylthio group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]imidazole core. One common approach is the reaction of o-phenylenediamine with an aldehyde or ketone under acidic conditions to form the imidazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The allyl group can be oxidized to form an allyl alcohol or allyl aldehyde.
Reduction: : The imidazole ring can be reduced to form a diamine derivative.
Substitution: : The methylthio group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Reagents like thionyl chloride (SOCl₂) and sodium hydride (NaH) are often used for substitution reactions.
Major Products Formed
Oxidation: : Allyl alcohol, allyl aldehyde.
Reduction: : Diamine derivatives of the imidazole ring.
Substitution: : Halides, esters, and other functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and inflammation.
Material Science: : Its unique structure may be useful in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: : It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its combination of functional groups and structural features. Similar compounds include:
4-(1-alkyl-1H-benzo[d]imidazol-2-yl)phenol: : Similar core structure but different substituents.
1-(3-(methylthio)phenyl)pyrrolidin-2-one derivatives: : Similar pyrrolidinone ring but different core structures.
These compounds may have different biological activities and applications based on their structural differences.
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-3-11-23-19-10-5-4-9-18(19)22-21(23)15-12-20(25)24(14-15)16-7-6-8-17(13-16)26-2/h3-10,13,15H,1,11-12,14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUGGMLDQGLBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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